molecular formula C8H4Br2F2N2 B13565219 6-bromo-1-(bromodifluoromethyl)-1H-indazole

6-bromo-1-(bromodifluoromethyl)-1H-indazole

Katalognummer: B13565219
Molekulargewicht: 325.94 g/mol
InChI-Schlüssel: YOWPSPVFUGCZJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-(bromodifluoromethyl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of bromine and bromodifluoromethyl groups attached to the indazole core

Vorbereitungsmethoden

The synthesis of 6-bromo-1-(bromodifluoromethyl)-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of an indazole precursor. The reaction conditions often involve the use of bromine or N-bromo compounds as brominating agents. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

6-Bromo-1-(bromodifluoromethyl)-1H-indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromo-1-(bromodifluoromethyl)-1H-indazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-bromo-1-(bromodifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-1-(bromodifluoromethyl)-1H-indazole can be compared with other similar compounds, such as:

    6-Bromo-1-hexanol: This compound also contains a bromine atom but differs in its functional groups and overall structure.

    1H-Benzimidazole-5-amine: Another heterocyclic compound with potential biological activities.

The uniqueness of this compound lies in its specific combination of bromine and bromodifluoromethyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H4Br2F2N2

Molekulargewicht

325.94 g/mol

IUPAC-Name

6-bromo-1-[bromo(difluoro)methyl]indazole

InChI

InChI=1S/C8H4Br2F2N2/c9-6-2-1-5-4-13-14(7(5)3-6)8(10,11)12/h1-4H

InChI-Schlüssel

YOWPSPVFUGCZJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)N(N=C2)C(F)(F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.